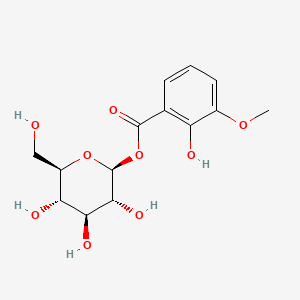

2-Hydroxy-3-methoxybenzoic acid glucose ester

Description

isolated from Gentiana scabra; structure in first source

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQPDLWSZUWOPL-CGUBKOMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester from Gentiana scabra

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation and characterization of 2-Hydroxy-3-methoxybenzoic acid glucose ester, a phenolic glycoside identified in the whole plants of Gentiana scabra. This document moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices to empower researchers in adapting and troubleshooting the protocol.

Introduction and Significance

Gentiana scabra, a member of the Gentianaceae family, has a rich history in traditional medicine, particularly in East Asia. Its phytochemical profile is characterized by a diverse array of bioactive compounds, most notably secoiridoid glycosides.[1][2] The subject of this guide, 2-Hydroxy-3-methoxybenzoic acid glucose ester (CAS No. 172377-87-6), is a phenolic glycoside that has been identified from this plant.[3] The isolation and characterization of such compounds are pivotal for drug discovery and development, enabling further investigation into their pharmacological potential. This guide will provide a robust and reproducible methodology for obtaining this compound in a purified form, suitable for subsequent biological and pharmacological evaluation.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of 2-Hydroxy-3-methoxybenzoic acid glucose ester is fundamental to designing an effective isolation strategy. While comprehensive experimental data for the glycoside is not extensively published, we can infer its properties from its constituent parts: 2-hydroxy-3-methoxybenzoic acid and a glucose moiety.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| Appearance (Predicted) | White to off-white powder | Inferred |

| Solubility (Predicted) | Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water; likely insoluble in nonpolar solvents like hexane. | Inferred |

The presence of the glucose moiety significantly increases the polarity of the molecule compared to its aglycone, 2-hydroxy-3-methoxybenzoic acid. This dictates the choice of solvents for extraction and the chromatographic conditions for purification.

A Validated Workflow for Isolation and Purification

The following workflow is a synthesized and optimized protocol based on established methodologies for the isolation of phenolic glycosides from plant matrices. Each stage is designed to progressively enrich the target compound, culminating in a highly purified sample.

Caption: Overall workflow for the isolation and characterization of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

Phase 1: Extraction

Rationale: The initial extraction aims to liberate the target compound from the plant matrix into a solvent. Methanol is an excellent choice for this purpose due to its polarity, which is well-suited for dissolving a wide range of phytochemicals, including phenolic glycosides.[4][5] Ultrasonic-assisted extraction is employed to enhance efficiency by disrupting cell walls and increasing solvent penetration, thereby reducing extraction time and solvent consumption.

Detailed Protocol:

-

Plant Material Preparation:

-

Obtain whole plants of Gentiana scabra. Ensure proper botanical identification.

-

Dry the plant material in a well-ventilated oven at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

-

Ultrasonic-Assisted Methanol Extraction:

-

Place 100 g of the powdered plant material into a suitable flask.

-

Add 1 L of 80% aqueous methanol (v/v). The solid-to-solvent ratio of 1:10 (w/v) ensures thorough wetting and efficient extraction.

-

Submerge the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanol extract.

-

Phase 2: Fractionation

Rationale: The crude methanol extract is a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is a crucial step to separate the compounds based on their differential solubility in immiscible solvents. This process will remove highly nonpolar compounds (e.g., chlorophylls, lipids) and highly polar compounds (e.g., sugars, inorganic salts), thereby enriching the fraction containing the target phenolic glycoside.

Detailed Protocol:

-

Solvent Partitioning:

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform the first partition by adding 500 mL of dichloromethane (CH₂Cl₂). Shake vigorously and allow the layers to separate. Collect the lower dichloromethane layer. Repeat this step twice. The dichloromethane fraction will contain nonpolar compounds.

-

To the remaining aqueous layer, add 500 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this step twice. The target compound, being of intermediate polarity, is expected to partition into the ethyl acetate fraction.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Filter and concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched extract.

-

Phase 3: Purification

Rationale: The ethyl acetate fraction, while enriched, still contains a mixture of compounds. A two-step chromatographic approach is employed for final purification. Silica gel column chromatography serves as a preliminary purification step, separating compounds based on their adsorption affinities. Preparative High-Performance Liquid Chromatography (HPLC) is then used for fine-tuning the purification, offering higher resolution to isolate the target compound to a high degree of purity.[5]

Detailed Protocol: Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column with n-hexane.

-

-

Sample Loading and Elution:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. A suggested gradient is as follows:

-

100% Chloroform

-

Chloroform:Methanol (99:1, v/v)

-

Chloroform:Methanol (95:5, v/v)

-

Chloroform:Methanol (90:10, v/v)

-

Chloroform:Methanol (80:20, v/v)

-

Chloroform:Methanol (50:50, v/v)

-

100% Methanol

-

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 9:1, v/v) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions that show a prominent spot corresponding to the expected polarity of the target compound.

-

Concentrate the combined fractions to dryness.

-

Detailed Protocol: Preparative HPLC

-

System and Column:

-

Utilize a preparative HPLC system equipped with a UV-Vis detector.

-

Employ a reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Develop a linear gradient elution method. A starting point could be:

-

0-5 min: 10% B

-

5-35 min: 10% to 50% B

-

35-40 min: 50% to 90% B

-

40-45 min: 90% B

-

45-50 min: 90% to 10% B

-

50-60 min: 10% B

-

-

Set the flow rate to an appropriate level for the column dimensions (e.g., 10 mL/min).

-

Monitor the elution at a wavelength determined by a preliminary analytical HPLC-DAD analysis of the enriched fraction (likely around 280 nm for a phenolic compound).

-

-

Injection and Collection:

-

Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase composition.

-

Inject the sample onto the column.

-

Collect the peak corresponding to the target compound based on its retention time.

-

-

Post-Purification:

-

Concentrate the collected fraction under reduced pressure to remove the organic solvent.

-

Lyophilize the remaining aqueous solution to obtain the purified 2-Hydroxy-3-methoxybenzoic acid glucose ester as a powder.

-

Structural Elucidation: A Self-Validating System

The identity and purity of the isolated compound must be unequivocally confirmed through a combination of spectroscopic techniques.

Sources

Technical Guide: Biosynthesis of 2-Hydroxy-3-Methoxybenzoic Acid Glucose Ester in Plants

Executive Summary

This technical guide delineates the biosynthetic architecture of 2-hydroxy-3-methoxybenzoic acid glucose ester , a specialized downstream metabolite of the phenylpropanoid and salicylate pathways. Often referred to in phytochemical literature as the glucose ester of o-vanillic acid or 3-methoxysalicylic acid, this molecule represents a critical intersection between plant stress signaling (salicylate derivatives) and phase II detoxification (glycosylation).

For drug development professionals, this molecule is of high interest due to the "prodrug-like" nature of the glucose ester linkage. Unlike stable ether glucosides, the high-energy acyl-glucose bond allows for rapid hydrolysis and release of the bioactive aglycone (2-hydroxy-3-methoxybenzoic acid) upon enzymatic cleavage or pH shift, making it a potent target for controlled delivery systems.

Part 1: Chemical Identity & Biosynthetic Origins

The Target Molecule[1]

-

IUPAC Name: 1-O-(2-hydroxy-3-methoxybenzoyl)-

-D-glucose -

Aglycone: 2-Hydroxy-3-methoxybenzoic acid (Synonyms: o-Vanillic acid, 3-Methoxysalicylic acid).[1]

-

Linkage Type: Acyl-glycosidic bond (Ester). This distinguishes it from the ether-linked glucoside (where glucose attaches to the phenolic hydroxyl).

The Biosynthetic Scaffold

The synthesis of this molecule requires three distinct biochemical phases:

-

Formation of the Salicylate Scaffold: De novo synthesis of Salicylic Acid (SA).

-

Ring Decoration (Methoxylation): Hydroxylation followed by O-methylation to form the 2-hydroxy-3-methoxy pattern.

-

Esterification (Conjugation): The transfer of a glucosyl moiety to the carboxylic acid group.

Part 2: Enzymology of the Pathway

Phase I: The Salicylate Platform

While plants possess two routes for SA synthesis (Phenylalanine Ammonia Lyase [PAL] and Isochorismate Synthase [ICS]), the ICS pathway is the primary source for stress-induced salicylate accumulation in chloroplasts.

-

Step 1: Chorismate is isomerized to isochorismate by Isochorismate Synthase (ICS1/SID2) .

-

Step 2: Isochorismate is converted to SA.[2][3] Recent models suggest this occurs via an isochorismate-9-glutamate intermediate, catalyzed by PBS3 , followed by spontaneous decay or enzymatic cleavage to SA.

Phase II: Hydroxylation and Methylation (The "Decoration")

To convert SA (2-hydroxybenzoic acid) into 2-hydroxy-3-methoxybenzoic acid, the benzene ring must be modified at the 3-position.

-

3-Hydroxylation: SA is hydroxylated to 2,3-Dihydroxybenzoic acid (2,3-DHBA) . This is catalyzed by Salicylic Acid 3-Hydroxylase (S3H) , a soluble 2-oxoglutarate-dependent dioxygenase.

-

Mechanistic Note: 2,3-DHBA is a key branch point. It can be glycosylated directly (to 2,3-DHBA glucoside) or methylated.

-

-

3-O-Methylation: An O-Methyltransferase (OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of 2,3-DHBA.

-

Enzyme Specificity: This step is likely catalyzed by a multifunctional Catechol O-Methyltransferase (COMT) or a specific benzoic acid OMT. The regioselectivity is critical; methylation at the 3-position yields the target o-vanillic acid, whereas methylation at the 2-position would yield 2-methoxy-3-hydroxybenzoic acid (isovanillic acid derivative).

-

Phase III: The Glucose Esterification (The Crux)

The final step is the conjugation of UDP-glucose to the carboxyl group of 2-hydroxy-3-methoxybenzoic acid.

-

Enzyme Family: UDP-Dependent Glycosyltransferases (UGTs), specifically Group L UGTs (e.g., UGT74 family).[4]

-

The Mechanism: Unlike typical glucosylation (attacking the -OH), the enzyme activates the carboxylate anion to attack the C1 of UDP-glucose.

-

Key Reference Enzyme: In Arabidopsis, UGT74F2 is the primary enzyme responsible for forming Salicylic Acid Glucose Ester (SGE).[4][5][6] Due to structural homology, the biosynthesis of the 3-methoxy variant is attributed to UGT74F2 or a close ortholog (e.g., UGT74F1/F2 homologs in Gentiana species).

Part 3: Visualization of the Pathway

The following diagram illustrates the flow from the Shikimate pathway to the final glucose ester, highlighting the critical enzymes.

Figure 1: Biosynthetic pathway of 2-Hydroxy-3-methoxybenzoic acid glucose ester. Key transformations involve hydroxylation, regioselective methylation, and ester-specific glycosylation.

Part 4: Experimental Protocols & Validation

To rigorously study this pathway, one must distinguish between the Ester (acyl-linked) and the Glucoside (ether-linked) forms. The following protocols ensure scientific integrity.

Differential Extraction Protocol

Objective: Extract the unstable glucose ester without inducing hydrolysis.

-

Tissue Preparation: Flash freeze plant tissue (200 mg) in liquid nitrogen. Grind to fine powder.

-

Extraction Solvent: Use 90% Methanol (MeOH) at 4°C .

-

Critical Control: Do NOT use acidic solvents (e.g., 0.1% Formic Acid) or high heat during initial extraction. The glucose ester bond is acid-labile and thermodynamically unstable compared to the ether glucoside.

-

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. Filter supernatant through 0.22 µm PTFE.

Analytical Validation (LC-MS/MS)

Objective: Conclusively identify the glucose ester.

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 1.8µm, 2.1 x 100mm) | Standard retention of polar phenolics. |

| Mobile Phase A | Water + 0.05% Acetic Acid | Low acid concentration minimizes on-column hydrolysis. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| MS Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids and phenols ionize best in negative mode. |

| Diagnostic Fragment | Neutral Loss of 162 Da (Glucose) | Ester: The ester bond cleaves easily, showing a dominant aglycone peak (m/z 167) at lower collision energies than the ether glucoside. |

Enzymatic Assay (In Vitro Confirmation)

To validate the biosynthetic enzyme (e.g., candidate UGT), perform the following assay:

-

Substrate: Purified 2-hydroxy-3-methoxybenzoic acid (100 µM).

-

Donor: UDP-Glucose (500 µM).

-

Enzyme: Recombinant UGT (e.g., UGT74F2) (1-5 µg).

-

Buffer: 50 mM Tris-HCl (pH 7.5) + 5 mM MgCl₂.

-

Note: Avoid pH > 8.0 to prevent spontaneous hydrolysis of the product.

-

-

Detection: Monitor conversion via HPLC-UV at 280 nm. The ester product will elute earlier than the aglycone due to the glucose moiety.

Part 5: Applications in Drug Development

Prodrug Mechanics

The glucose ester linkage acts as a biological "time-release" mechanism.

-

Bioavailability: The glycosylation increases water solubility, aiding transport across the gut epithelium via SGLT1/2 transporters (if applicable) or passive diffusion of the hydrolyzed aglycone.

-

Activation: Upon reaching plasma or specific tissues, esterases (e.g., butyrylcholinesterase) or simple physiological pH changes hydrolyze the ester, releasing the free acid.

Therapeutic Potential

-

Anti-inflammatory: As a salicylate derivative, the aglycone functions similarly to aspirin (acetylsalicylic acid) but with potentially altered COX-inhibition profiles due to the 3-methoxy group.

-

Siderophore Analog: In microbiology, 2,3-DHBA derivatives function as siderophores. The glucose ester may act as a competitive inhibitor or a delivery vehicle for iron-chelating moieties in pathogen environments.

References

-

Dean, J. V., & Delaney, S. P. (2008). Metabolism of salicylic acid in wild-type, ugt74f1, and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana. Physiologia Plantarum. [Link]

-

Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis Book. [Link]

-

George Thompson, A. M., et al. (2017). Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana.[6] Scientific Reports. [Link][7]

-

Zhang, K., et al. (2007). Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis.[8] Biochimie. [Link]

-

FooDB. Compound Summary: 2-Hydroxy-3-methoxybenzoic acid.[1][9][10] [Link]

Sources

- 1. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria [mdpi.com]

- 4. The glycosyltransferase UGT76B1 modulates N-hydroxy-pipecolic acid homeostasis and plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-ヒドロキシ-3-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Hydroxy-3-methoxybenzoic acid glucose ester [sobekbio.com]

2-Hydroxy-3-methoxybenzoic acid glucose ester literature review

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid glucose ester is a naturally occurring phenolic glycoside that has garnered scientific interest due to its significant biological activities. First identified and isolated from the whole plants of Gentiana scabra, a traditional medicinal herb, this molecule stands at the intersection of natural product chemistry and modern pharmacology.[1][2][3] Its core structure consists of 2-hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid) linked to a glucose molecule via an ester bond.

The primary pharmacological significance of this compound lies in its potent antagonistic activity against Platelet-Activating Factor (PAF), a key mediator in numerous inflammatory processes, allergic reactions, and cardiovascular events.[1] This guide provides a comprehensive technical overview of 2-Hydroxy-3-methoxybenzoic acid glucose ester, synthesizing available literature to cover its physicochemical properties, isolation and potential synthetic strategies, detailed biological mechanisms of action, and considerations for future drug development. The content is structured to provide not just data, but the underlying scientific rationale, reflecting the perspective of a senior application scientist.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a compound is the cornerstone of its development as a potential therapeutic agent. The esterification of the acidic carboxyl group with glucose significantly alters the properties of the parent molecule, o-vanillic acid, particularly its polarity, solubility, and potential for interacting with biological systems.

Table 1: Key Physicochemical Properties of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

| Property | Value | Source |

| CAS Number | 172377-87-6 | [1] |

| Molecular Formula | C₁₄H₁₈O₉ | [2][4] |

| Molecular Weight | 330.29 g/mol | [2] |

| Appearance | Solid | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 9 | [2] |

| Rotatable Bond Count | 5 | [2] |

| LogP | 1.31 | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Limited water solubility is expected. | [1] |

The presence of the glucose moiety, with its multiple hydroxyl groups, increases the molecule's polarity compared to its aglycone. However, the ester linkage itself can be susceptible to hydrolysis, a critical factor in its biological activity and metabolic fate. The compound's solubility profile suggests that for in vivo studies, formulation with solvents like DMSO and co-solvents such as PEG300 or Tween 80 may be necessary to achieve desired concentrations.[2]

Isolation and Synthesis Strategies

The availability of a pure compound is a prerequisite for robust pharmacological evaluation. Currently, the primary described method for obtaining 2-Hydroxy-3-methoxybenzoic acid glucose ester is through extraction from natural sources.

Protocol 1: Isolation from Gentiana scabra

This protocol is based on the methodology that led to the compound's initial discovery and characterization.[1] The rationale is a classic natural product isolation workflow: a broad-spectrum solvent extraction followed by liquid-liquid partitioning to separate compounds by polarity, and finally, chromatographic purification.

Experimental Workflow:

-

Extraction:

-

Air-dried whole plants of Gentiana scabra are powdered and extracted exhaustively with methanol at room temperature.

-

Scientist's Note: Methanol is an effective solvent for extracting a wide range of polar and moderately nonpolar compounds, including glycosides like the target molecule.

-

-

Solvent Partitioning:

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

This residue is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂) and then ethyl acetate (EtOAc).

-

Scientist's Note: This step fractionates the crude extract based on polarity. Highly nonpolar compounds and lipids are removed in the CH₂Cl₂ phase. The target glucose ester, being of intermediate polarity, preferentially moves into the ethyl acetate fraction, which is crucial for concentrating the active compound.

-

-

Chromatographic Purification:

-

The bioactive ethyl acetate fraction is dried, concentrated, and subjected to silica gel column chromatography.

-

The column is eluted with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the methanol concentration).

-

Fractions are collected and monitored for activity (e.g., using a PAF-antagonism assay).

-

-

Final Purification:

-

The most active fraction from the silica column is further purified by recrystallization from a suitable solvent system to yield pure 2-Hydroxy-3-methoxybenzoic acid glucose ester.

-

Scientist's Note: Recrystallization is a powerful final step that removes minor impurities, yielding a highly pure crystalline solid suitable for spectroscopic analysis and biological testing.

-

Caption: Workflow for the isolation of the target compound from Gentiana scabra.

Potential Synthetic Approaches

While isolation from natural sources is effective, chemical synthesis offers scalability and the ability to create analogues for structure-activity relationship (SAR) studies. A direct synthesis for this specific ester has not been detailed in the reviewed literature, but a plausible approach is the Fischer esterification between 2-hydroxy-3-methoxybenzoic acid and a protected glucose derivative. A study on the esterification of p-hydroxybenzoic acid with glucose using a solid acid catalyst provides a relevant precedent.[5]

Caption: A potential synthetic pathway via esterification and deprotection.

Biological Activity and Mechanism of Action

The therapeutic potential of 2-Hydroxy-3-methoxybenzoic acid glucose ester stems from its potent bioactivity, primarily as a PAF antagonist. Furthermore, the known anti-allergic properties of its aglycone provide critical insight into its likely mechanism of action following in-vivo hydrolysis.

Platelet-Activating Factor (PAF) Antagonism

The compound's most directly reported activity is its ability to counteract the effects of PAF. In a key in vivo study, it was shown to prevent PAF-induced death in mice at a dose of 300 µ g/mouse .[1]

Table 2: In Vivo PAF Antagonistic Activity

| Model | Compound | Dose | Outcome | Reference |

| PAF-induced mortality in mice | 2-Hydroxy-3-methoxybenzoic acid glucose ester | 300 µ g/mouse | Prevention of death | [1] |

Scientist's Note: PAF is a potent phospholipid mediator that plays a crucial role in platelet aggregation, inflammation, and anaphylaxis. By antagonizing the PAF receptor (PAFR), this compound can inhibit a cascade of downstream inflammatory events, making it a promising candidate for conditions such as asthma, allergic reactions, and thrombosis.

Anti-Allergic Inflammation via FcεRI Signaling (Aglycone Activity)

While the glucose ester is the natural form, it is highly probable that it acts as a prodrug, being hydrolyzed in vivo to release the active aglycone, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Extensive research on o-vanillic acid has demonstrated its ability to suppress mast cell-mediated allergic reactions.[6]

The mechanism involves the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex is the critical first step in Type I hypersensitivity reactions.

Mechanism of Inhibition:

-

Receptor Cross-linking: Allergens cross-link IgE bound to FcεRI on the mast cell surface.

-

Initiation of Signaling: This triggers the phosphorylation and activation of Src family kinases (like Lyn) and spleen tyrosine kinase (Syk).

-

Cascade Activation: A downstream cascade involving Akt and other signaling molecules is activated.

-

Calcium Influx: Intracellular calcium levels ([Ca²⁺]i) rise, a critical step for degranulation.

-

Transcription Factor Activation: The pathway culminates in the activation of transcription factors like NF-κB, leading to the synthesis and release of pro-inflammatory cytokines (e.g., TNF-α, IL-4).

-

Degranulation: The mast cell releases pre-formed mediators like histamine from its granules.

o-Vanillic acid has been shown to inhibit this process by suppressing the phosphorylation of Lyn and Syk, preventing the nuclear translocation of NF-κB, decreasing intracellular calcium levels, and ultimately reducing the release of histamine and pro-inflammatory cytokines.[6]

Sources

- 1. 2-Hydroxy-3-methoxybenzoic acid glucose ester | CAS:172377-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. 2-Hydroxy-3-methoxybenzoic acid glucose ester | Phenols | 172377-87-6 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Hydroxy-3-methoxybenzoic acid glucose ester - Labchem Catalog [www2.labchem.com.my]

- 5. scispace.com [scispace.com]

- 6. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Aglycone

Topic: 2-Hydroxy-3-methoxybenzoic acid aglycone properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Hydroxy-3-methoxybenzoic acid, commonly known as o-vanillic acid, is a pivotal phenolic aglycone often sequestered in plant systems (e.g., Gentiana scabra, Primula spp.) as a glycoside.[1] While the glycosylated form facilitates storage and solubility in the plant vacuole, it is the liberated aglycone that exhibits potent pharmacological efficacy in mammalian systems.[1] This guide analyzes the physicochemical profile, synthetic pathways, and therapeutic mechanisms of the free acid, distinguishing it from its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1]

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Structural Distinction

The pharmacological specificity of o-vanillic acid arises from the ortho positioning of the hydroxyl group relative to the carboxylic acid. This proximity facilitates an intramolecular hydrogen bond (closed-ring motif), significantly influencing its pKa and lipophilicity compared to its para isomer (vanillic acid).

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance in Drug Dev |

| IUPAC Name | 2-Hydroxy-3-methoxybenzoic acid | Standard nomenclature |

| Common Synonyms | o-Vanillic acid; 3-Methoxysalicylic acid | Distinguishes from Vanillic acid (4-OH) |

| CAS Registry | 877-22-5 | Unique identifier |

| Molecular Weight | 168.15 g/mol | Fragment-based drug design |

| pKa (Acidic) | ~2.55 (Carboxyl) | Significantly more acidic than benzoic acid due to ortho-effect and H-bonding stabilization of the anion. |

| LogP (Octanol/Water) | 1.87 – 1.90 | Moderate lipophilicity; indicates good passive membrane permeability. |

| Solubility | Low in water; Soluble in DMSO, Ethanol | Requires co-solvents (PEG400, DMSO) for in vivo formulation.[1] |

| Appearance | White to light yellow crystalline powder | Purity indicator (discoloration implies oxidation). |

The "Aglycone" Context

In natural products chemistry, this compound frequently exists as 2-hydroxy-3-methoxybenzoic acid glucose ester or related glycosides.

-

Glycoside: Hydrophilic, transportable form in plants.[1]

-

Aglycone (Free Acid): The bioactive moiety released via hydrolysis (enzymatic

-glucosidase or acid hydrolysis). -

Implication: Pharmacokinetic studies must account for the rate of deglycosylation in the gut lumen to predict systemic exposure of the active aglycone.

Synthesis & Derivatization Routes

For pharmaceutical applications, extraction from plant biomass is often insufficient due to low yields.[1] Chemical synthesis ensures high purity (>98%) and scalability.

Primary Synthetic Pathway

The standard industrial route involves the oxidation of o-vanillin. o-Vanillin itself is synthesized from guaiacol (2-methoxyphenol) via the Reimer-Tiemann reaction or formylation with glyoxylic acid.

Figure 1: Synthesis of o-Vanillic Acid Aglycone

Caption: Step-wise chemical synthesis from Guaiacol to the target Aglycone, highlighting the critical oxidation step.

Pharmacological Mechanisms[1]

The aglycone exhibits distinct bioactivity profiles compared to salicylic acid, largely driven by the 3-methoxy substitution which alters metabolic stability and receptor binding.

Anti-Inflammatory & Analgesic Signaling

o-Vanillic acid acts as a pleiotropic inhibitor of inflammation. Unlike non-selective NSAIDs, its mechanism involves the modulation of upstream signaling kinases.[1]

Key Pathways:

-

NF-

B Suppression: Inhibits the phosphorylation of I -

Analgesia: Demonstrated efficacy in acetic acid-induced writhing models, suggesting peripheral inhibition of nociceptors, potentially via COX-2 downregulation.

Figure 2: Mechanism of Action (Anti-Inflammatory)

Caption: The aglycone blocks the IKK-mediated phosphorylation of IκB, preventing NF-κB activation and subsequent cytokine storm.

Analytical Methodologies

Accurate quantification of the aglycone requires separation from its glycosides and structural isomers (e.g., vanillic acid, isovanillic acid).[1]

HPLC-UV Protocol

This protocol ensures baseline separation of o-vanillic acid from matrix interferences.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

-

Mobile Phase:

-

Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).

-

Solvent B: Acetonitrile.[3]

-

-

Gradient:

-

0-5 min: 10% B (Isocratic).

-

5-20 min: 10%

60% B (Linear Gradient). -

20-25 min: 60% B (Wash).

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 230 nm (primary) and 280 nm (secondary).

-

Retention Time: o-Vanillic acid typically elutes after salicylic acid but before vanillic acid due to the intramolecular H-bond reducing polarity relative to the para-isomer.

Sample Preparation (Aglycone Release)

To measure total aglycone content in biological samples (plasma or plant extract):

-

Aliquot: 100 µL sample.

-

Hydrolysis: Add 50 µL

-glucuronidase/arylsulfatase (for plasma) or 1M HCl (for plant extracts). Incubate at 37°C for 2 hours (enzymatic) or 80°C for 30 mins (acid). -

Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate (3x volume).

-

Reconstitution: Evaporate organic layer under

, reconstitute in Mobile Phase (50:50 A:B).

References

-

PubChem. (2025).[4] 3-Methoxysalicylic acid (Compound Summary). National Library of Medicine. [Link][5]

-

Kim, M. C., et al. (2011).[1] Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages. Journal of Food and Nutrition Research. [Link]

-

Iwasaki, F., et al. (1976).[1][6] Structure of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Acta Crystallographica Section B. [Link]

-

FooDB. (2024). Compound: 2-Hydroxy-3-methoxybenzoic acid.[4][7][5][8][9][10] The Food Database. [Link]

Sources

- 1. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. HPLC Separation of Vanilmandelic, Hydroxyindoleacetic, and Homovanillic Acids | SIELC Technologies [sielc.com]

- 4. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-hydroxy-3-methoxybenzoic acid - Wikidata [wikidata.org]

- 6. 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Salicylic acid powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Hydroxy-3-methoxybenzoic acid glucose ester | Phenols | 172377-87-6 | Invivochem [invivochem.com]

Unveiling the Potential of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester as a Platelet-Activating Factor Antagonist: A Technical Guide

This guide provides an in-depth exploration of 2-Hydroxy-3-methoxybenzoic acid glucose ester, a naturally derived compound with significant potential as a Platelet-Activating Factor (PAF) antagonist. Intended for researchers, scientists, and professionals in drug development, this document will delve into the foundational science of PAF, the antagonistic action of the specified compound, and the experimental methodologies crucial for its evaluation.

The Central Role of Platelet-Activating Factor (PAF) in Pathophysiology

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a critical role in a wide array of physiological and pathological processes.[1] Its discovery and subsequent characterization have illuminated its function in inflammation, allergic responses, and thrombosis.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR), which is present on the surface of various cell types, including platelets, neutrophils, monocytes, and endothelial cells.[3][4]

The activation of the PAFR by PAF initiates a cascade of intracellular signaling events. This signaling is a key component of the innate host defense but can become dysregulated, contributing to the pathology of numerous diseases.[5] The binding of PAF to its receptor triggers cellular activation and subsequent alterations in cellular function.[5]

The PAF Signaling Cascade: A Closer Look

The PAF signaling pathway is a complex network of interactions that ultimately leads to a physiological response. Upon PAF binding, the PAFR activates various phospholipases, leading to the generation of second messengers and the initiation of downstream signaling cascades.[6] This intricate process underscores the importance of identifying and characterizing antagonists that can modulate this pathway for therapeutic benefit.

Caption: The PAF signaling pathway, initiated by PAF binding to its receptor.

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: A Natural PAF Antagonist

2-Hydroxy-3-methoxybenzoic acid glucose ester is a phenolic compound that has been identified as a potent antagonist of the Platelet-Activating Factor.[7] This natural product was isolated from the whole plants of Gentiana scabra, a medicinal plant traditionally used for circulatory disorders.[7][8]

Discovery and In-Vivo Efficacy

Initial screening of Korean medicinal plants for anti-PAF activity revealed that a methanol extract of Gentiana scabra possessed potent antagonistic properties.[7] Through a process of solvent partitioning and silica gel chromatography, 2-Hydroxy-3-methoxybenzoic acid glucose ester was isolated.[7] Subsequent in-vivo studies in mice demonstrated that this compound could prevent PAF-induced death at a dose of 300 micrograms per mouse, highlighting its significant protective effects against PAF-induced anaphylactic shock.[7]

| Compound | Source | In-Vivo Model | Effective Dose | Observed Effect | Reference |

| 2-Hydroxy-3-methoxybenzoic acid glucose ester | Gentiana scabra | PAF-induced mortality in mice | 300 µ g/mouse | Prevention of death |

Proposed Mechanism of Action

While the precise molecular interactions have yet to be fully elucidated, the antagonistic activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester is believed to occur at the level of the PAF receptor. Natural product PAF antagonists often function by competitively inhibiting the binding of PAF to its receptor, thereby preventing the initiation of the downstream signaling cascade.[9]

Caption: Proposed mechanism of PAF receptor antagonism.

Experimental Evaluation of PAF Antagonists

The characterization of a potential PAF antagonist requires a combination of in-vitro and in-vivo experimental models. These assays are designed to assess the compound's ability to inhibit PAF-induced cellular responses and to demonstrate its efficacy in a living system.

In-Vitro Assays

4.1.1 Platelet Aggregation Assay

This assay is a cornerstone for evaluating PAF antagonists. It directly measures the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Principle: Platelet-rich plasma (PRP) is treated with the test compound prior to the addition of PAF. The change in light transmission through the PRP suspension is monitored over time, with a decrease in aggregation indicating antagonistic activity.

-

Protocol:

-

Prepare platelet-rich plasma from fresh human or rabbit blood.

-

Pre-incubate the PRP with varying concentrations of 2-Hydroxy-3-methoxybenzoic acid glucose ester for a specified time.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the aggregation process using an aggregometer.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation.[10]

-

4.1.2 PAF Receptor Binding Assay

This assay determines if the antagonist directly competes with PAF for binding to its receptor.

-

Principle: A radiolabeled PAF ligand (e.g., [³H]PAF) is incubated with cells or membranes expressing the PAF receptor in the presence and absence of the test compound. A reduction in the binding of the radiolabeled ligand indicates competitive binding by the antagonist.

-

Protocol:

-

Isolate membranes from a cell line expressing the PAF receptor (e.g., human platelets).

-

Incubate the membranes with a fixed concentration of [³H]PAF and varying concentrations of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the Ki (inhibition constant) of the antagonist.

-

Caption: Experimental workflow for characterizing a novel PAF antagonist.

In-Vivo Models

4.2.1 PAF-Induced Mortality in Mice

This model is a robust and straightforward method for assessing the in-vivo efficacy of a PAF antagonist.[11]

-

Principle: The intravenous or intraperitoneal injection of a lethal dose of PAF into mice induces a systemic anaphylactic-like shock, leading to rapid death.[11][12] Pre-treatment with an effective PAF antagonist will protect the animals from this lethal effect.[11]

-

Protocol:

-

Divide mice into control and experimental groups.

-

Administer the vehicle (control) or 2-Hydroxy-3-methoxybenzoic acid glucose ester (experimental) to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, administer a lethal dose of PAF (e.g., 5 µ g/mouse ) via intravenous or intraperitoneal injection.[13]

-

Monitor the mice for a set period (e.g., 24 hours) and record the survival rate in each group.

-

A statistically significant increase in survival in the experimental group compared to the control group indicates in-vivo antagonistic activity.

-

Future Directions and Therapeutic Potential

The identification of 2-Hydroxy-3-methoxybenzoic acid glucose ester as a potent PAF antagonist from a natural source opens several avenues for future research and development. Further studies are warranted to:

-

Elucidate the precise binding mode of the compound to the PAF receptor.

-

Evaluate its efficacy in more complex disease models where PAF is implicated, such as asthma, thrombosis, and inflammatory bowel disease.[2]

-

Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

-

Explore the synthesis of analogues to optimize its potency and drug-like properties.

The development of novel PAF antagonists like 2-Hydroxy-3-methoxybenzoic acid glucose ester holds significant promise for the treatment of a wide range of inflammatory and thrombotic diseases.

References

-

the PAF Signaling System Mediates Activation Responses in Inflammation and Thrombosis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Bishay, P., & Pitz, M. (2012). Platelet-Activating Factor (PAF) Antagonists Attenuate Inflammatory-Based Pain: Potential Cellular and Anatomical Sites of PAF Action. Bentham Science Publishers.

- Ali, M. A. (2023). Biochemistry of Platelet Activating Factor. In StatPearls.

- Tsoupras, A., & Zabetakis, I. (2017). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? Molecules, 22(4), 588.

- Wang, Y., et al. (2022). Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence. Frontiers in Pharmacology, 13, 933140.

- Tsoupras, A., & Zabetakis, I. (2021). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Molecules, 26(11), 3149.

-

Survival of mice i.p. with varying doses of PAF (0.1 to 5 µ g/mouse ). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Handley, D. A., et al. (1987). In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675. Thrombosis and Haemostasis, 58(1), 187–190.

-

What are PAF receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

- Myers, A. K., & Ramwell, P. W. (1988).

- Kirtikar, K. R., & Basu, B. D. (2012). Platelet-activating factor (PAF)-antagonists of natural origin. Fitoterapia, 83(8), 1349–1361.

- Yost, C. C., Weyrich, A. S., & Zimmerman, G. A. (2010). The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses. Biochimie, 92(6), 692–697.

- Tissot, M., et al. (1987). PAF-acether-induced mortality in mice: protection by benzodiazepines. Agents and Actions, 21(3-4), 364–366.

- Delita, N., Elya, B., Hanafi, M., & Lotulung, P. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6).

- Heuer, H. O. (1990). PAF-induced death in NMRI mice--a suitable shock model for testing new PAF receptor antagonists. Correlation with eicosanoid related substances.

- Prescott, S. M., Zimmerman, G. A., & McIntyre, T. M. (2019). New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers in Immunology, 10, 1629.

-

Dose-dependent effect of PAF on mortality in Swiss albino mice. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 7. 2-Hydroxy-3-methoxybenzoic acid glucose ester | CAS:172377-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of PAF-induced death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PAF-acether-induced mortality in mice: protection by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Evaluation of PAF Antagonistic Activity of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

[1][2]

Abstract

This application note details the standardized protocols for evaluating the Platelet-Activating Factor (PAF) antagonistic activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester (HMBA-GE) . Originally isolated from Gentiana scabra, HMBA-GE represents a class of phenolic glycosides exhibiting potent anti-thrombotic properties.[1] Unlike lipid-based antagonists, the glucose moiety of HMBA-GE confers distinct solubility characteristics that require specific handling during in vitro assays. This guide covers the mechanism of action, reagent preparation, and the "Gold Standard" Rabbit Platelet Aggregation Assay (Light Transmission Aggregometry), supplemented by a confirmatory Radioligand Binding Assay.

Mechanism of Action & Rationale

The Target: PAF Receptor (PAFR)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that binds to the G-protein coupled receptor (PAFR) on platelets, endothelial cells, and leukocytes.[2][3] Activation of PAFR triggers the Gq-PLC-

The Antagonist: HMBA-GE

HMBA-GE functions as a competitive antagonist .[1] Structurally, it is the glucose ester of 3-methoxysalicylic acid. The glycosidic linkage alters the pharmacokinetics and solubility profile compared to its aglycone. By occupying the PAFR binding pocket, HMBA-GE prevents the conformational change required for G-protein coupling, thereby silencing the downstream thrombotic cascade.

Signaling Pathway & Inhibition

The following diagram illustrates the PAF signaling cascade and the specific intervention point of HMBA-GE.

Figure 1: Competitive inhibition of the PAF receptor signaling cascade by HMBA-GE.

Material Preparation

Compound Handling

HMBA-GE (C14H18O9, MW: 330.29 g/mol ) is significantly more hydrophilic than traditional lipid antagonists (e.g., Ginkgolide B).

-

Stock Solution: Dissolve 3.3 mg of HMBA-GE in 1 mL of 50% DMSO/PBS to create a 10 mM stock.

-

Working Solution: Dilute with Tyrode’s buffer or Saline. Ensure the final DMSO concentration in the assay cuvette is < 0.2% to prevent solvent-induced artifacts.

Reagent Setup Table

| Reagent | Concentration | Role | Storage |

| PAF (C-16) | 10 µM Stock | Agonist | -20°C (Aliquot) |

| HMBA-GE | 10 mM Stock | Test Compound | -20°C (Dark) |

| Ginkgolide B | 10 mM Stock | Positive Control | Room Temp |

| Tyrode's Buffer | pH 7.35 | Assay Medium | 4°C |

| Sodium Citrate | 3.8% (w/v) | Anticoagulant | Room Temp |

Protocol A: Rabbit Platelet Aggregation Assay (LTA)

The Gold Standard for functional validation.

Principles

Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet suspension as platelets aggregate and fall out of suspension.

Blood Collection & Preparation[5]

-

Anesthesia: Anesthetize New Zealand White rabbits (2-3 kg) using standard IACUC-approved protocols (e.g., Ketamine/Xylazine).

-

Collection: Cannulate the carotid artery. Collect blood into a plastic syringe containing 3.8% Sodium Citrate (1:9 ratio of citrate to blood).

-

Critical: Do not use glass syringes; glass activates platelets.

-

-

PRP Isolation: Centrifuge blood at 160 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (Platelet Rich Plasma - PRP).

-

PPP Isolation: Centrifuge the remaining blood at 2000 x g for 20 minutes . Collect the supernatant (Platelet Poor Plasma - PPP) to serve as the "100% Aggregation" blank.

-

Standardization: Adjust PRP count to

platelets/mL using PPP as the diluent.

Assay Procedure

Instrument: Chrono-log Aggregometer (or equivalent). Temperature: 37°C with constant stirring (1000 rpm).

-

Blanking: Insert a cuvette with 500 µL PPP to set the 100% transmission baseline.

-

Incubation:

-

Add 480 µL of PRP to the test cuvette.

-

Add 10 µL of HMBA-GE (various concentrations: 10, 50, 100, 300 µM).

-

Incubate for 3 minutes at 37°C.

-

-

Activation:

-

Add 10 µL of PAF (Final concentration: 10 nM).

-

Note: The PAF concentration should be pre-titrated to induce ~80% maximal aggregation in the vehicle control.

-

-

Measurement: Record the aggregation curve for 5 minutes .

Data Calculation

Calculate the Inhibition Percentage (%) using the formula:

Protocol B: Radioligand Binding Assay

Confirmatory assay to prove direct receptor interaction.

Membrane Preparation

-

Homogenize rabbit platelets in Tris-HCl buffer (10 mM, pH 7.4) containing 5 mM MgCl2.

-

Centrifuge at 40,000 x g for 20 minutes.

-

Resuspend the pellet in binding buffer.

Binding Reaction

-

Mixture: In a 96-well plate, combine:

-

100 µL Platelet Membrane suspension (200 µg protein).

-

50 µL

-PAF (Specific Activity: ~150 Ci/mmol; Final Conc: 1 nM).[1] -

50 µL HMBA-GE (Concentration gradient).

-

-

Incubation: Incubate for 1 hour at 25°C .

-

Termination: Filter through Whatman GF/C glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer.[1]

-

Detection: Measure radioactivity (CPM) via liquid scintillation counting.

Analysis

-

Total Binding:

-PAF + Vehicle.[1] -

Non-Specific Binding (NSB):

-PAF + 10 µM unlabeled PAF. -

Specific Binding: Total - NSB.

Data Analysis & Validation Workflow

The following workflow ensures statistical rigor when determining the IC50 of HMBA-GE.

Figure 2: Data processing pipeline for calculating IC50 values.

Expected Results

-

IC50: HMBA-GE typically exhibits an IC50 in the micromolar range (10-50 µM) .[1]

-

Potency: While less potent than Ginkgolide B (nanomolar range), HMBA-GE offers superior solubility and bioavailability profiles due to the glucose esterification.

References

-

Isolation and Activity

-

PAF Signaling Mechanism

-

LTA Protocol Standardization

-

Radioligand Binding Methodology

Sources

- 1. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Degranulation of rabbit platelets with PAF-acether: a new procedure for unravelling the mode of action of platelet-activating substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-3-methoxybenzoic acid glucose ester | CAS:172377-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-Hydroxy-3-methoxybenzoic acid glucose ester (2-HMBA-GE) . This compound, a bioactive metabolite found in medicinal plants like Gentiana scabra and a Phase II metabolite of o-vanillic acid, presents specific analytical challenges due to the lability of the acyl-glycosidic bond.

Key Technical Innovations:

-

Stabilization Strategy: Implementation of a pH-controlled extraction protocol (pH < 4.0) to prevent spontaneous hydrolysis and acyl migration during sample processing.

-

Optimized Fragmentation: Utilization of Negative Electrospray Ionization (ESI-) to target the deprotonated carboxylate moiety, maximizing sensitivity.

-

Interference Removal: A high-resolution C18 chromatography gradient designed to separate the ester from its aglycone parent (o-vanillic acid) and isobaric interferences.[1]

Chemical Background & Analytical Challenges

Analyte Information[1][2][3][4][5][6][7][8][9]

-

Compound Name: 2-Hydroxy-3-methoxybenzoic acid glucose ester[1][2][3]

-

Synonyms: o-Vanillic acid glucose ester; 1-O-(2-hydroxy-3-methoxybenzoyl)-β-D-glucose[1]

-

Molecular Formula: C₁₄H₁₈O₉[1]

-

Molecular Weight: 330.29 g/mol [2]

-

Target Transition: m/z 329.1 → 167.0 (Loss of glucosyl moiety)

The Stability Challenge

Acyl glucosides are chemically unstable in alkaline and neutral aqueous environments. They undergo:

-

Hydrolysis: Reverting to the parent acid (2-hydroxy-3-methoxybenzoic acid) and glucose.[1]

-

Acyl Migration: The acyl group can migrate from the 1-position (anomeric) to the 2-, 3-, or 4-position of the glucose ring, creating positional isomers that complicate chromatography.

Expert Insight: Standard plasma processing (e.g., neutral methanol precipitation) often leads to >20% degradation of acyl esters. This protocol mandates the use of acidified solvents to freeze the equilibrium.

Experimental Protocol

Reagents and Materials

-

Reference Standard: 2-Hydroxy-3-methoxybenzoic acid glucose ester (>98% purity).[1][3]

-

Internal Standard (IS): Salicylic acid-β-D-glucoside (preferred structural analog) or Vanillic acid-d3 (stable isotope).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

-

Matrix: Drug-free human/rat plasma (K2EDTA).[1]

LC-MS/MS Conditions

Chromatography (UHPLC)

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Why: The BEH particle provides excellent peak shape for phenolic acids and withstands the acidic mobile phase required for stability.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.[4]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial equilibration |

| 1.00 | 5 | Hold to elute salts |

| 6.00 | 90 | Linear ramp for elution |

| 7.50 | 90 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End of Run |

Mass Spectrometry (MS/MS)

-

System: SCIEX Triple Quad 6500+ or Thermo Altis.

-

Ionization: ESI Negative Mode (ESI-).[1]

-

Source Temperature: 500°C.

-

Ion Spray Voltage: -4500 V.[1]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |

| 2-HMBA-GE | 329.1 | 167.0 | -60 | -25 | Quantifier |

| 2-HMBA-GE | 329.1 | 123.0 | -60 | -40 | Qualifier 1 |

| 2-HMBA-GE | 329.1 | 152.0 | -60 | -35 | Qualifier 2 |

| IS (Salicylic-Glc) | 299.1 | 137.0 | -60 | -22 | Internal Std |

Sample Preparation (Acidified Protein Precipitation)

Objective: Extract the analyte while inhibiting esterase activity and chemical hydrolysis.

-

Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard solution (1000 ng/mL in 0.1% Formic Acid/Water).

-

Precipitation: Add 200 µL of Ice-Cold Acidified Acetonitrile (containing 1% Formic Acid).

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Dilution (Optional): If the supernatant is too strong for the initial gradient, dilute 1:1 with 0.1% Formic Acid in Water.

-

Transfer: Transfer supernatant to an autosampler vial with a glass insert. Keep at 4°C.

Visual Workflows

MS/MS Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the glucose ester in the collision cell.

Caption: Proposed fragmentation pathway of 2-HMBA glucose ester in negative ESI mode.

Sample Extraction Workflow

The critical path for stabilizing the labile ester during extraction.

Caption: Acidified protein precipitation workflow designed to minimize ester hydrolysis.

Method Validation (FDA Bioanalytical Guidelines)

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be executed:

Linearity & Sensitivity

-

Calibration Range: 1.0 ng/mL to 2000 ng/mL.

-

Weighting: 1/x².

-

LLOQ: 1.0 ng/mL (S/N > 10).

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Stability Assessment (Crucial)

You must prove the ester does not degrade during handling.

-

Bench-top Stability: 4 hours on ice (Acidified vs. Neutral).

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler Stability: 24 hours at 4°C.

-

Hydrolysis Check: Monitor the increase in the aglycone (2-HMBA, m/z 167 parent) in the ester QC samples. If 2-HMBA levels rise, the method is causing hydrolysis.

Matrix Effect

-

Compare the slope of the calibration curve in solvent vs. extracted plasma.

-

Target: Matrix Factor (MF) between 0.85 and 1.15.

Expert Tips for Troubleshooting

-

Peak Tailing: Phenolic acids often tail on older C18 columns. Ensure your column is "end-capped" and the mobile phase pH is sufficiently low (pH < 3) to keep the carboxyl groups protonated.

-

Isobaric Interferences: 2-Hydroxy-4-methoxybenzoic acid (isomer) may co-elute.[1] If this occurs, switch to a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl) which offers better selectivity for positional isomers of aromatic rings.

-

Carryover: Glucose esters can be sticky. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70140, 2-Hydroxy-3-methoxybenzoic acid. Retrieved from [Link]

-

Labed, I., et al. (2025). LC-MS/MS characterization of phenolic compounds... of Echium creticum L.[1][8] Records of Natural Products.[8] Retrieved from [Link]

-

Zhang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by LC-MS/MS. Molecules, 26(17), 5354. Retrieved from [Link]

-

Nandakumar, S., et al. (2014).[7] A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 100, 360-364. Retrieved from [Link]

Sources

- 1. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Hydroxy-3-methoxybenzoic acid glucose ester | CAS:172377-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sartorius.com [sartorius.com]

- 6. researchgate.net [researchgate.net]

- 7. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

Application Note: Optimized Extraction and Purification of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

Executive Summary

This application note details a high-integrity protocol for the isolation and quantification of 2-Hydroxy-3-methoxybenzoic acid glucose ester (also known as o-vanillic acid glucose ester or 1-O-(3-methoxysalicyloyl)-

The extraction of glucose esters (1-O-acyl glucosides) presents a specific chemical challenge: acyl migration . Under thermodynamic stress or basic pH, the acyl group can migrate from the C1-O position to the C2-O position, or hydrolyze completely to the aglycone (2-hydroxy-3-methoxybenzoic acid) and free glucose. This protocol utilizes a Cold-Solvent Multiphasic Partitioning workflow designed to preserve the labile ester bond while effectively removing lipophilic contaminants and free sugars.

Chemical Context & Stability Factors[2][3]

Understanding the target molecule's instability is the prerequisite for a successful extraction.

| Parameter | Characteristic | Impact on Protocol |

| Target Molecule | 2-Hydroxy-3-methoxybenzoic acid glucose ester | Polar, UV-active, labile ester linkage. |

| Bond Type | Anomeric Ester (1-O-acyl) | High energy bond; susceptible to hydrolysis and 1 |

| pKa (Phenolic) | ~8-10 | Extraction must remain at pH < 6.0 to prevent ionization and oxidation. |

| Solubility | Amphiphilic | Soluble in MeOH, EtOH, EtOAc; partially soluble in water; insoluble in Hexane/DCM. |

Critical Mechanism: Acyl Migration

Acyl glucosides are thermodynamically unstable. In aqueous solutions at pH > 7.0, or during heating (>40°C), the ester moiety migrates to the chemically distinct C2 position.

-

Rule 1: All extraction steps must be performed at 4°C .

-

Rule 2: Solvents must be acidified (0.1% Formic Acid) to stabilize the anomeric center.

-

Rule 3: Avoid silica gel chromatography (acidic surface activity can catalyze hydrolysis); use C18 reversed-phase materials.

Reagents & Equipment

Reagents

-

Extraction Solvent: Methanol (LC-MS Grade), pre-chilled to -20°C.

-

Partition Solvents:

-Hexane (for lipid removal), Ethyl Acetate (EtOAc) (for target recovery). -

Modifiers: Formic Acid (FA), Ammonium Formate.

-

Water: Milli-Q (18.2 M

).

Equipment

-

Lyophilizer: For moisture removal without thermal stress.

-

Ultrasonic Bath: With temperature control (<10°C).

-

Centrifuge: Refrigerated (4°C), capable of 10,000 x g.

-

Solid Phase Extraction (SPE): C18 cartridges (e.g., Waters Sep-Pak tC18 or Phenomenex Strata C18-E), 500 mg bed.

-

LC-MS/MS: Triple Quadrupole for quantification.[2]

Step-by-Step Extraction Protocol

Phase A: Sample Preparation

Objective: Halt enzymatic activity (glucosidases) immediately.

-

Harvest: Collect fresh plant tissue (Gentiana scabra roots or similar).

-

Quench: Flash freeze in liquid nitrogen immediately upon harvest.

-

Lyophilization: Freeze-dry samples for 48 hours.

-

Grinding: Grind dried tissue to a fine powder (mesh size 40-60) using a ball mill. Note: Keep the grinding jar chilled.

Phase B: Primary Extraction (Metabolic Quenching)

Objective: Solubilize phenolics while precipitating proteins/enzymes.

-

Weigh 100 mg of lyophilized powder into a 15 mL centrifuge tube.

-

Add 5.0 mL of 80% Methanol (aq) containing 0.1% Formic Acid .

-

Why 80% MeOH? High methanol concentration denatures native

-glucosidases that would otherwise cleave the glucose unit. -

Why Formic Acid? Maintains pH ~3.0, stabilizing the ester bond.

-

-

Vortex for 30 seconds.

-

Sonicate for 10 minutes in an ice-water bath (<4°C).

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet once more (Steps 2-5) and combine supernatants.

Phase C: Liquid-Liquid Partitioning (Cleanup)

Objective: Remove non-polar lipids (chlorophyll, waxes) and concentrate the target.

-

Evaporate the combined Methanol supernatant to near dryness using a nitrogen stream (Max temp 30°C).

-

Reconstitute the residue in 5 mL of Water (pH adjusted to 3.0 with FA).

-

Lipid Wash: Add 5 mL of n-Hexane or DCM (Dichloromethane) . Vortex and centrifuge.[3]

-

Action: Discard the upper organic layer (Hexane) or lower layer (DCM). The target ester remains in the aqueous phase.

-

-

Target Recovery: Add 5 mL of Ethyl Acetate (EtOAc) to the aqueous phase.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate phases.

-

Collect the EtOAc layer (Upper).

-

Repeat EtOAc extraction 3 times.[4]

-

-

Combine EtOAc fractions and dry under Nitrogen.

Phase D: SPE Purification (Polishing)

Objective: Remove free sugars and very polar acyclic acids.

-

Conditioning: Wash C18 SPE cartridge with 3 mL MeOH, then 3 mL Water (0.1% FA).

-

Loading: Reconstitute dried EtOAc residue in 1 mL 10% MeOH (aq) and load onto the cartridge.

-

Washing: Wash with 3 mL Water (0.1% FA) .

-

Removes: Free glucose, salts, and highly polar organic acids.

-

-

Elution: Elute target with 3 mL 70% Methanol .

-

Note: The glucose ester is moderately polar; 100% MeOH may elute more hydrophobic aglycones. 70% is selective.

-

Workflow Visualization

Figure 1: Optimized extraction workflow preventing ester hydrolysis while removing lipid interferences.

Analytical Validation (LC-MS/MS)

Method: UHPLC-Triple Quadrupole MS Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table

| Time (min) | % Phase B | Flow Rate (mL/min) | Description |

| 0.00 | 5 | 0.3 | Initial equilibration |

| 1.00 | 5 | 0.3 | Hold to elute salts |

| 8.00 | 60 | 0.3 | Linear gradient for glycosides |

| 10.00 | 95 | 0.3 | Wash column |

| 12.00 | 5 | 0.3 | Re-equilibration |

MS Transitions (Negative Mode - ESI):

-

Precursor: m/z 329.1 [M-H]⁻

-

Quantifier: m/z 167.0 (Cleavage of glucose, leaving the salicylate aglycone)

-

Qualifier: m/z 123.0 (Decarboxylation of the aglycone)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Hydrolysis of ester bond. | Ensure all solvents contain 0.1% FA. Keep temperatures <30°C. |

| Peak Splitting | Acyl migration (1 | Analyze immediately after extraction. Store samples at -80°C. |

| High Backpressure | Protein precipitation in column. | Ensure the MeOH extraction step (Phase B) was sufficient to crash out proteins before SPE. |

| Interference | Co-elution of free aglycone. | The SPE wash step (Water) is critical. Free aglycones are less polar than the glucose ester but more polar than lipids; gradient optimization (starting at 5% B) helps separation. |

References

-

Hu, Y., et al. (1998). PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra.[1] Archives of Pharmacal Research, 21(4), 436-439.[1]

-

Cai, Y., et al. (2021). Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by LC-MS/MS.[5] Journal of Pharmaceutical and Biomedical Analysis. (Methodology adapted for salicylate esters).[3]

-

MedChemExpress. 2-Hydroxy-3-methoxybenzoic acid glucose ester Product Datasheet.

-

Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[6] Journal of Separation Science, 30(18), 3268-3295.[6]

Sources

- 1. 2-Hydroxy-3-methoxybenzoic acid glucose ester | CAS:172377-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Extraction, separation, and detection methods for phenolic acids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: A Validated Cell-Based Bioassay for Quantifying the Anti-inflammatory Activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive guide for the development and validation of a robust, cell-based bioassay to quantify the biological activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester. This phenolic glycoside, isolated from plants such as Gentiana scabra, has been identified for its potential therapeutic properties, including potent antagonistic activity against platelet-activating factor (PAF)[1]. The aglycone form, 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid), has demonstrated significant anti-inflammatory and anti-allergic effects by modulating mast cell-mediated responses[2]. To facilitate further research and development, a reliable method for quantifying its bioactivity is essential. We present a dual-assay strategy, employing a primary high-throughput nuclear factor-kappa B (NF-κB) luciferase reporter assay for screening, followed by a secondary, mechanistically relevant Prostaglandin E2 (PGE2) competitive ELISA. This guide details the scientific rationale, step-by-step protocols, data analysis, and a complete validation framework according to ICH Q2(R1) guidelines[3][4].

Scientific Rationale & Assay Principle

The selection of a bioassay must be grounded in the known or hypothesized mechanism of action of the compound. While the glucose ester itself has shown in vivo activity, its aglycone, o-vanillic acid, has been shown to suppress mast cell degranulation and the expression of pro-inflammatory cytokines by inhibiting the FcεRI signaling pathway[2]. A central hub in inflammatory signaling across various cell types is the NF-κB pathway. Its activation leads to the transcription of numerous pro-inflammatory genes, including Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory mediators like PGE2[5][6].

Therefore, our strategy is to quantify the ability of the test compound to inhibit this critical inflammatory cascade.

-

Primary Assay: NF-κB Luciferase Reporter Assay. This assay provides a sensitive and high-throughput method to measure the transcriptional activity of NF-κB. We utilize a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. When cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS), activated NF-κB binds to this element, driving luciferase expression. An active inhibitor will suppress this process, leading to a quantifiable decrease in luminescence[7][8].

-

Secondary Assay: Prostaglandin E2 (PGE2) Competitive ELISA. To confirm the findings from the primary screen in a more physiologically relevant context, we measure the production of a key downstream inflammatory mediator, PGE2. This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 secreted by cells into the culture medium. The signal is inversely proportional to the amount of PGE2 in the sample, providing a robust method to assess the compound's anti-inflammatory efficacy[5][9].

-

Enzymatic Hydrolysis Consideration. Phenolic glycosides often require hydrolysis of the sugar moiety to become fully active aglycones[10][11]. This guide includes an optional, yet critical, pre-treatment step using β-glucosidase. This allows researchers to assess the activity of the parent glycoside versus its hydrolyzed form, mimicking potential metabolic activation.

The overall workflow for this bioassay development is outlined below.

Caption: High-level workflow for bioassay development.

Materials and Reagents

-

Test Compound: 2-Hydroxy-3-methoxybenzoic acid glucose ester (MedChemExpress or similar)[12].

-